molecular formula C9H7ClN2 B11911419 8-Chloroisoquinolin-1-amine

8-Chloroisoquinolin-1-amine

Katalognummer: B11911419
Molekulargewicht: 178.62 g/mol
InChI-Schlüssel: ZFONFQXXXRZADU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloroisoquinolin-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and an amine group at the 1st position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-1-amine typically involves the chlorination of isoquinoline followed by amination. One common method includes the use of N-propargyl aniline derivatives employing tin and indium chlorides as catalysts . The reaction is conducted under aerobic conditions with isopropanol as the solvent, and the mixture is stirred at reflux .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloroisoquinolin-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the chlorine atom .

Wissenschaftliche Forschungsanwendungen

8-Chloroisoquinolin-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Chloroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and facilitating various catalytic processes. The compound’s effects are often mediated through single electron transfer (SET) pathways, which play a crucial role in its chemical reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Chloroisoquinolin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H7ClN2

Molekulargewicht

178.62 g/mol

IUPAC-Name

8-chloroisoquinolin-1-amine

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12)

InChI-Schlüssel

ZFONFQXXXRZADU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.